2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

Description

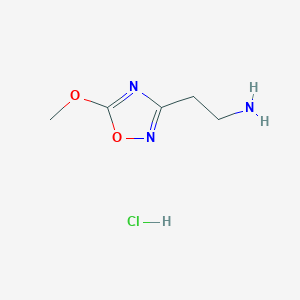

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (CAS: 1255717-81-7) is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a methoxy group at position 5 and an ethanamine side chain at position 3, forming a hydrochloride salt . The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in drug design, particularly in modulating receptor interactions . The methoxy group enhances polarity and may influence pharmacokinetic properties, while the ethanamine moiety provides a protonatable site for salt formation, improving solubility .

Properties

IUPAC Name |

2-(5-methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c1-9-5-7-4(2-3-6)8-10-5;/h2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXNIXYIRAAQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NO1)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield oxadiazole derivatives with additional functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In its anticancer role, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following compounds share the 1,2,4-oxadiazole scaffold and ethanamine/methanamine side chains but differ in substituents at position 5:

Key Observations:

- Methyl: Increases lipophilicity (higher logP), favoring membrane permeability but reducing solubility . Cyclopentyl: Bulkier substituent enhances steric hindrance, possibly affecting binding to hydrophobic pockets in target proteins .

Side Chain Variations :

Pharmacological and Biochemical Implications

Receptor Binding and Selectivity

- Sphingosine 1-Phosphate (S1P) Receptor Modulation :

- ASP4058 hydrochloride (), a 1,2,4-oxadiazole derivative, acts as an S1P receptor agonist. The methoxy group in the target compound may mimic ASP4058’s trifluoromethyl substituent in hydrogen-bonding interactions with residues like GLU527 or LYS546 in HSP90 .

- Comparison : Methyl or cyclopentyl substituents (e.g., ) may reduce polarity, weakening interactions with polar residues but enhancing hydrophobic binding .

Anti-Microbial Activity

Physicochemical Properties

Biological Activity

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, based on diverse research findings.

- Molecular Formula : C6H8N4O2·HCl

- Molecular Weight : 194.61 g/mol

- CAS Number : Not specifically listed in the sources but related compounds have been documented.

Antimicrobial Activity

Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a review highlighted the synthesis of various oxadiazole derivatives which were tested for their in vitro activity against bacterial and fungal strains. Compounds similar to 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 5-Methoxy-1,2,4-oxadiazole | Moderate | High |

| 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine | Significant | Moderate |

Cytotoxicity

The cytotoxic effects of oxadiazole derivatives have been evaluated using the MTT assay on various cancer cell lines. The results suggested that several synthesized oxadiazoles exhibited low cytotoxicity while maintaining potent antimicrobial activity. Specifically, compounds with electron-withdrawing groups like methoxy enhanced their biological activity without significantly affecting cell viability .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of oxadiazole derivatives. In vivo studies demonstrated that certain oxadiazoles could inhibit edema in carrageenan-induced paw edema models. The inhibition rates ranged from 23.6% to 82.3% compared to standard drugs like Indomethacin .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of oxadiazole derivatives. For example:

- Electron-withdrawing groups (e.g., methoxy, nitro) enhance antimicrobial potency.

- Substituents on the aromatic ring affect cytotoxicity and selectivity towards cancer cells.

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results showed that compounds with a methoxy group exhibited superior antibacterial activity compared to their unsubstituted counterparts.

- Cytotoxicity Assessment : In a comparative study involving HeLa cell lines, several oxadiazole derivatives were tested for cytotoxic effects. The findings indicated that while some compounds were effective against cancer cells, they also maintained a favorable safety profile with low toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.